4-Fluoro-N-methyl-2,6-dinitroaniline: Structural Elucidation, Synthesis, and Application in Drug Discovery
4-Fluoro-N-methyl-2,6-dinitroaniline: Structural Elucidation, Synthesis, and Application in Drug Discovery
Executive Summary
4-Fluoro-N-methyl-2,6-dinitroaniline (CAS: 82366-46-9) is a highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Characterized by a densely substituted benzene ring, this compound serves as a critical advanced intermediate in the synthesis of nitrogen-containing fused heterocyclic systems. Most notably, it is a foundational precursor for developing , which are heavily investigated for the treatment of affective disorders, anxiety, depression, and irritable bowel syndrome (IBS).
This technical guide provides an in-depth analysis of its structural properties, details field-proven synthetic methodologies rooted in mechanistic causality, and outlines its downstream pharmacological relevance.
Chemical Identity & Structural Elucidation
The molecular architecture of 4-fluoro-N-methyl-2,6-dinitroaniline is defined by a central aniline core that has been electronically modified by multiple substituents. The secondary amine (N-methyl group) at position 1 is flanked by two strongly electron-withdrawing nitro (
Table 1: Chemical Identity & Structural Descriptors
| Parameter | Value |
| IUPAC Name | 4-Fluoro-N-methyl-2,6-dinitroaniline |
| CAS Registry Number | 82366-46-9 |
| Molecular Formula | |
| Molecular Weight | 215.14 g/mol |
| SMILES String | CNC1=C(C=C(C=C1=O)F)=O |
Table 2: Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Physical State | Bright orange powder | Color arises from the extended |
| Solubility | Soluble in THF, DMF, EtOAc | Lipophilic nature dictates the use of polar aprotic solvents for synthesis. |
| H-Bond Donors | 1 (Secondary Amine) | Essential for downstream cyclization or receptor binding interactions. |
| H-Bond Acceptors | 5 (Nitro groups, Fluorine) | Facilitates strong intermolecular dipole interactions. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-fluoro-N-methyl-2,6-dinitroaniline is typically achieved via a two-step sequence starting from 4-fluoro-2,6-dinitrophenol. The process relies heavily on the principles of , leveraging the electron-deficient nature of the dinitro-aromatic ring.
Synthetic workflow of 4-Fluoro-N-methyl-2,6-dinitroaniline via SNAr.
Protocol 1: Chlorination to 2-Chloro-5-fluoro-1,3-dinitrobenzene
-
Reagents: 4-Fluoro-2,6-dinitrophenol (3.2 mmol), Phosphoryl chloride (
, 15 mmol), Dimethylformamide (DMF, 30 mL). -
Step-by-Step Procedure:
-
Dissolve 4-fluoro-2,6-dinitrophenol in DMF at room temperature.
-
Add
dropwise under an inert atmosphere. -
Heat the reaction mixture to 70 °C and stir overnight.
-
Cool to room temperature and quench by pouring slowly over crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
-
Expertise & Causality: DMF is not merely a solvent here; it acts as a catalyst by reacting with
to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) in situ. This highly electrophilic species attacks the phenolic hydroxyl group, converting it into a superior leaving group, which is subsequently displaced by the chloride ion. -
Self-Validating System: The reaction is validated during the ice quench. The starting phenol contains an ionizable proton, making it partially soluble in aqueous systems. The successful displacement of the hydroxyl group with chlorine yields a highly hydrophobic product. The immediate precipitation of a cream-colored solid upon contact with ice serves as a physical validation of successful conversion (Typical yield: ~82%).
Protocol 2: SNAr Amination to Target Compound
-
Reagents: 2-Chloro-5-fluoro-1,3-dinitrobenzene (6.12 mmol), 2N Methylamine in THF (12.2 mmol), Tetrahydrofuran (THF, 20 mL).
-
Step-by-Step Procedure:
-
Dissolve the intermediate from Protocol 1 in 20 mL of THF and chill to 0 °C using an ice bath.
-
Add the 2N methylamine solution dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 45 minutes.
-
Concentrate the solution in vacuo, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate (
). -
Dry the organic layer over sodium sulfate (
), filter, and concentrate.
-
-
Expertise & Causality: THF is chosen as a polar aprotic solvent because it solvates the organic precursors without hydrogen-bonding to and deactivating the methylamine nucleophile. Cooling to 0 °C is critical to control the highly exothermic SNAr reaction and prevent the competitive displacement of the para-fluorine atom. Exactly 2.0 equivalents of methylamine are used: the first equivalent acts as the nucleophile to form the Meisenheimer complex, while the second equivalent acts as a Brønsted base to scavenge the liberated
, driving the reaction forward. -
Self-Validating System: This protocol is visually self-monitoring. The starting material is a pale cream color. As the SNAr proceeds, the formation of the highly conjugated N-methyl-2,6-dinitroaniline system causes the solution to transition to a vivid, bright orange. Final structural validation is achieved via
NMR, where the appearance of a distinct doublet at ~2.70 ppm ( Hz) confirms the presence of the N-methyl group coupling to the adjacent NH proton (Typical yield: ~99%).
Pharmacological Relevance & Downstream Applications
The primary utility of 4-fluoro-N-methyl-2,6-dinitroaniline lies in its capacity to be cyclized into fused heterocyclic compounds, such as benzimidazoles. By reducing the nitro groups to primary amines (e.g., via Palladium on Carbon catalyzed hydrogenation), researchers generate a triaminobenzene derivative. This derivative is a privileged scaffold utilized to synthesize.
CRF (Corticotropin-Releasing Factor) is a peptide hormone that drives the body's response to stress. Overactivity of CRF1 and CRF2 receptors is heavily implicated in the pathophysiology of severe anxiety, major depressive disorder, and stress-induced gastrointestinal disorders. Antagonists derived from this chemical intermediate competitively block these G-protein coupled receptors (GPCRs), halting the downstream accumulation of cAMP.
Mechanism of CRF receptor antagonists derived from the target compound.
References
- Nitrogen-containing fused heterocyclic compounds (WO2005044793A2)
- Tricyclic compounds and use thereof (US20090186879A1)
-
Nucleophilic Aromatic Substitution (SNAr) Source: Chemistry LibreTexts URL:[Link]
